molecular formula C12H11BrN2O B13687673 1-(1-Benzyl-4-pyrazolyl)-2-bromoethanone

1-(1-Benzyl-4-pyrazolyl)-2-bromoethanone

Cat. No.: B13687673
M. Wt: 279.13 g/mol
InChI Key: HBEWRTKPPKXYKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Benzyl-4-pyrazolyl)-2-bromoethanone is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrazole ring and a bromoethanone moiety at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzyl-4-pyrazolyl)-2-bromoethanone typically involves the bromination of 1-(1-Benzyl-4-pyrazolyl)ethanone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining a low temperature to control the reactivity of the bromine and prevent side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for higher yields and purity, as well as implementing safety measures to handle bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzyl-4-pyrazolyl)-2-bromoethanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or acetonitrile.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted pyrazoles.

    Reduction: Formation of 1-(1-Benzyl-4-pyrazolyl)-2-hydroxyethanone.

    Oxidation: Formation of 1-(1-Benzyl-4-pyrazolyl)-2-carboxyethanone.

Scientific Research Applications

1-(1-Benzyl-4-pyrazolyl)-2-bromoethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Benzyl-4-pyrazolyl)-2-bromoethanone depends on its interaction with specific molecular targets. The bromoethanone moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the modification of proteins, nucleic acids, or other biomolecules, potentially altering their function and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

    1-(1-Benzyl-4-pyrazolyl)ethanone: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    1-(1-Benzyl-4-pyrazolyl)cyclopropanamine: Contains a cyclopropane ring instead of the bromoethanone moiety, leading to different chemical properties and reactivity.

    1-Benzyl-1H-pyrazole-4-boronic acid pinacol ester: Contains a boronic acid ester group, used in different types of chemical reactions such as Suzuki coupling.

Uniqueness: 1-(1-Benzyl-4-pyrazolyl)-2-bromoethanone is unique due to the presence of both the benzyl-pyrazole structure and the reactive bromoethanone moiety

Properties

Molecular Formula

C12H11BrN2O

Molecular Weight

279.13 g/mol

IUPAC Name

1-(1-benzylpyrazol-4-yl)-2-bromoethanone

InChI

InChI=1S/C12H11BrN2O/c13-6-12(16)11-7-14-15(9-11)8-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2

InChI Key

HBEWRTKPPKXYKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)C(=O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.